Dibutyl Phthalate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dibutyl benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-3-5-11-19-15(17)13-9-7-8-10-14(13)16(18)20-12-6-4-2/h7-10H,3-6,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIRQSBPFJWKBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=CC=C1C(=O)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4, Array | |
| Record name | N-BUTYL PHTHALATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5717 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIBUTYL PHTHALATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0036 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2021781 | |
| Record name | Dibutyl 1,2-benzenedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2021781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
N-butyl phthalate is a colorless oily liquid. It is insoluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams. It is combustible though it may take some effort to ignite. It is used in paints and plastics and as a reaction media for chemical reactions., Liquid, Colorless to faint-yellow, oily liquid with a slight, aromatic odor; [NIOSH], Solid, COLOURLESS-TO-YELLOW VISCOUS LIQUID WITH CHARACTERISTIC ODOUR., Colorless to faint-yellow, oily liquid with a slight, aromatic odor. | |
| Record name | N-BUTYL PHTHALATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5717 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,2-Benzenedicarboxylic acid, 1,2-dibutyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dibutyl phthalate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/399 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Dibutyl phthalate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033244 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | DIBUTYL PHTHALATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0036 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIBUTYL PHTHALATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/720 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Dibutyl phthalate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0187.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
644 °F at 760 mmHg (NTP, 1992), 340 °C, 337.00 to 340.00 °C. @ 760.00 mm Hg, 644 °F | |
| Record name | N-BUTYL PHTHALATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5717 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIBUTYL PHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/922 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dibutyl phthalate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033244 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | DIBUTYL PHTHALATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0036 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIBUTYL PHTHALATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/720 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Dibutyl phthalate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0187.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
315 °F (NTP, 1992), 315 °F, 315 °F (157 °C) (Closed cup), 157 °C c.c. | |
| Record name | N-BUTYL PHTHALATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5717 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dibutyl phthalate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/399 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DIBUTYL PHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/922 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIBUTYL PHTHALATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0036 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIBUTYL PHTHALATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/720 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Dibutyl phthalate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0187.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), More soluble in /perspiration/ than in water & increased solubility with pH rise, In water, 11.2 mg/L at 20 °C, 0.001% in water at 30 °C, Very soluble in acetone, benzene, Miscible with ethanol, ethyl ether, benzene; soluble in carbon tetrachloride, Soluble in most organic solvents and oils, 0.0112 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.001, (77 °F): 0.001% | |
| Record name | N-BUTYL PHTHALATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5717 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIBUTYL PHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/922 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dibutyl phthalate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033244 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | DIBUTYL PHTHALATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0036 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Dibutyl phthalate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0187.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.049 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0459 and 1.0465 at 20 °C, Relative density (water = 1): 1.05, 1.05 | |
| Record name | N-BUTYL PHTHALATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5717 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIBUTYL PHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/922 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIBUTYL PHTHALATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0036 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIBUTYL PHTHALATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/720 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Dibutyl phthalate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0187.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
9.58 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 9.58 (Air = 1), Relative vapor density (air = 1): 9.58, 9.58 | |
| Record name | N-BUTYL PHTHALATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5717 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIBUTYL PHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/922 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIBUTYL PHTHALATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0036 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIBUTYL PHTHALATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/720 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
1 mmHg at 297 °F ; 1.1 mmHg at 302 °F (NTP, 1992), 0.0000201 [mmHg], Vapor pressure = 14 mm Hg at 200 °C, Vapor pressure = 1.1 mm Hg at 150 °C, Vapor pressure = 1.4X10-5 torr at 25 °C, 2.01X10-5 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C:, 0.00007 mmHg | |
| Record name | N-BUTYL PHTHALATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5717 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dibutyl phthalate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/399 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DIBUTYL PHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/922 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIBUTYL PHTHALATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0036 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIBUTYL PHTHALATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/720 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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| Record name | Dibutyl phthalate | |
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Impurities |
ca 0.01% (w/w) butyl benzoate, ca 0.01% (w/w) butan-1-ol | |
| Record name | DIBUTYL PHTHALATE | |
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Color/Form |
Colorless to faint yellow, oily liquid | |
CAS No. |
84-74-2 | |
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| Record name | Phthalic acid, dibutyl ester | |
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Melting Point |
-31 °F (NTP, 1992), -35 °C, 35 °C, -31 °F | |
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Toxicological Mechanisms and Molecular Pathways of Dibutyl Phthalate Action
Endocrine Disrupting Properties of DBP
DBP is categorized as an endocrine-disrupting chemical by regulatory bodies like the European Union and is considered a substance of very high concern due to its reproductive toxicity and endocrine-disrupting characteristics. healthvermont.govenv-health.orgfoodpackagingforum.org Its interference with hormonal signaling pathways is a key aspect of its toxicity. healthvermont.govendocrine-abstracts.orgdiva-portal.orgscialert.netfoodpackagingforum.orgfrontiersin.orgbioscientifica.comnih.govnih.govresearchgate.net
Interference with Steroidogenesis and Hormone Signaling
DBP and its metabolite, monobutyl phthalate (B1215562) (MBP), have been shown to interfere with the synthesis and signaling of steroid hormones. scialert.netfoodpackagingforum.orgnih.govbiorxiv.org This interference can impact various aspects of reproductive health.
Impact on Leydig Cell Function and Testosterone (B1683101) Production
A significant effect of DBP is its impact on Leydig cells, the primary testosterone-producing cells in males. frontiersin.orgresearchgate.netbiorxiv.org Studies in rodents have demonstrated that prenatal exposure to DBP can suppress intratesticular testosterone levels and induce Leydig cell changes, including abnormal aggregation and hyperplasia, which are associated with defective testicular development. scialert.netnih.govpnas.orgnih.govoup.comkarger.com DBP exposure has been linked to decreased testosterone production in both animal models and in human cell lines. endocrine-abstracts.orgnih.govnih.govpnas.orgkarger.comresearchgate.net
Research indicates that DBP and MBP can reduce the levels of key steroidogenic enzymes, such as CYP11A1 and HSD3β2, which are crucial for testosterone biosynthesis. diva-portal.orgnih.govkarger.com While studies in human fetal testis explants have shown less conclusive results regarding DBP's direct effect on testosterone production compared to rodent models, findings in human adrenocortical cell lines confirm that DBP and MBP can decrease testosterone levels by affecting steroidogenic enzymes. endocrine-abstracts.orgnih.govnih.govnih.gov
Data from a study on adult Egyptian populations exposed to DBP showed a significant decrease in total testosterone, free testosterone, and bioavailable testosterone in males with higher exposure levels. researchgate.netekb.eg This was accompanied by a significant increase in estradiol (B170435) in males. researchgate.netekb.eg
Modulation of Estrogen Receptor (ER) and G Protein-Coupled ER (GPER) Signaling
DBP can also interact with estrogen receptors (ERs), including ER alpha (ERα), ER beta (ERβ), and the G protein-coupled estrogen receptor (GPER). nih.govd-nb.infonih.govbmbreports.org While the exact mechanisms are still being elucidated, studies suggest that DBP can modulate ER signaling. nih.govnih.gov For instance, in human prostate cells, DBP has been shown to activate both ERα and androgen receptor (AR) and alter ERα localization. nih.gov
GPER is a membrane-associated receptor responsible for rapid estrogen signaling and is expressed in various tissues. nih.govbmbreports.orgnih.govresearchgate.net Research suggests that DBP's mechanism of action may involve affecting ER and GPER signaling pathways. d-nb.infonih.gov
Alterations in Other Reproductive Hormones (FSH, LH, PRL, Estradiol, Progesterone)
Beyond testosterone, DBP exposure has been associated with alterations in other reproductive hormones, including Follicle-Stimulating Hormone (FSH), Luteinizing Hormone (LH), Prolactin (PRL), Estradiol, and Progesterone (B1679170). foodpackagingforum.orgd-nb.inforesearchgate.netnih.gove-century.us
In male rats, DBP exposure has been shown to cause hormonal alterations, including increased LH, FSH, and PRL, and decreased estradiol. nih.gov In female Egyptian populations with higher DBP exposure, significant increases in estradiol, LH, and FSH levels, and a significant reduction in progesterone were observed. researchgate.netekb.eg Studies in human adrenocortical cell lines exposed to DBP also indicated a decrease in progesterone levels under stimulated conditions. endocrine-abstracts.orgnih.gov
Data from a study on Egyptian populations illustrates the observed changes in hormone levels:
| Hormone | Males (High Exposure) | Males (Low Exposure) | Females (High Exposure) | Females (Low Exposure) | Significance |
| Total Testosterone | Decreased | - | - | - | Significant |
| Free Testosterone | Decreased | - | - | - | Significant |
| Bioavailable Testosterone | Decreased | - | - | - | Significant |
| Estradiol | Increased | - | Increased | - | Significant |
| LH | Increased | - | Increased | - | Significant |
| FSH | Increased | - | Increased | - | Significant |
| Progesterone | - | - | Reduced | - | Significant |
| PRL | Increased | - | - | - | Not specified |
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway Disruption
DBP has been shown to interact with and disrupt the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway. scialert.netresearchgate.netnih.govjcpjournal.orgbiorxiv.org PPARs are nuclear receptors that regulate gene expression involved in various metabolic processes, including lipid metabolism and inflammation. researchgate.netjcpjournal.orgbiorxiv.org
Studies suggest that DBP can activate PPARα signaling and affect the expression of proteins involved in lipid metabolism, potentially leading to hyperlipidemia and abnormal liver function. researchgate.net DBP has also been shown to inhibit the phosphorylation and activation of AMPK, an enzyme involved in lipid metabolism. researchgate.net While some studies indicate that DBP may impair PPARγ signaling, others suggest a more complex interaction. d-nb.infonih.gov Disruption of PPAR signaling by phthalates, including DBP, has been observed in various tissues, including the liver and testes. researchgate.netjcpjournal.orgbiorxiv.org
Cellular and Molecular Mechanisms of DBP-Induced Toxicity
Beyond endocrine disruption, DBP induces toxicity through various cellular and molecular mechanisms. These include the induction of oxidative stress, DNA damage, lipid peroxidation, and disruption of cell function. scialert.netnih.govresearchgate.net
DBP exposure can lead to the generation of reactive oxygen species (ROS), which can cause cellular damage and dysfunction. scialert.netresearchgate.netresearchgate.netnih.gov Increased levels of oxidative stress markers have been observed in response to DBP exposure in various cell types and tissues. scialert.netresearchgate.netnih.gov
DBP has also been shown to induce apoptosis (programmed cell death) in different cell types, including testicular Sertoli cells and human lymphocytes. scialert.netbiorxiv.orgnih.govresearchgate.net Mechanisms involved in DBP-induced apoptosis may include intracellular calcium enhancement and mitochondrial/lysosomal cross-talk. researchgate.net
Furthermore, DBP can affect the expression and activity of antioxidant enzymes, contributing to oxidative imbalance. scialert.net DBP's toxicity can also involve the disruption of various signaling pathways, including those related to inflammation and apoptosis. nih.gov
| Mechanism | Observed Effects |
| Oxidative Stress | Increased ROS generation, lipid peroxidation, altered antioxidant enzyme activity. scialert.netresearchgate.netresearchgate.netnih.gov |
| Apoptosis | Induction of programmed cell death in various cell types. scialert.netbiorxiv.orgnih.govresearchgate.net |
| Disrupted Cell Function | Interference with cellular processes and signaling pathways. scialert.netnih.gov |
| DNA Damage | Potential to induce DNA damage. scialert.net |
Oxidative Stress Induction and Antioxidant Enzyme Modulation
DBP exposure is associated with the induction of oxidative stress, a state characterized by an imbalance between reactive oxygen species (ROS) production and the ability of biological systems to detoxify these reactive products. Studies have shown that DBP can stimulate ROS formation in a concentration- and time-dependent manner. d-nb.infonih.govnih.gov For instance, in mouse neocortical neurons, DBP induced ROS formation at nanomolar concentrations. d-nb.infonih.govnih.gov
Oxidative stress can lead to lipid peroxidation, a process involving the degradation of lipids where free radicals "steal" electrons from the lipids in cell membranes, resulting in cellular damage. nih.govresearcherslinks.com Significant increases in lipid peroxidation have been observed following DBP exposure in various models, including human lymphocytes and zebrafish. nih.govresearcherslinks.comresearchgate.net This suggests that membrane damage is a consequence of DBP-induced oxidative stress.
The body's defense against oxidative stress involves a network of antioxidant enzymes and molecules. DBP can modulate the activity and levels of these components. For example, studies in fish exposed to DBP have shown altered activity of enzymes like catalase (CAT) and levels of glutathione (B108866) (GSH), indicating a disruption of the antioxidant defense system. researcherslinks.com While some studies suggest ROS involvement in DBP-induced effects like testicular atrophy, direct oxidative DNA damage, measured by markers like 8-oxodG, has not always been consistently observed across different tissues and developmental stages in rats following DBP exposure. tandfonline.com
Here is a summary of observed oxidative stress markers and antioxidant responses to DBP exposure:
| Model System | DBP Concentration/Exposure | Observed Effect | Citation |
| Mouse neocortical neurons | 10 nM – 100 µM, 3-48 h | Increased ROS formation (concentration/time-dependent) | d-nb.infonih.govnih.gov |
| Human lymphocytes | 0.6 and 1.2 mM, 2-6 h | Significant lipid peroxidation (TBARS generation) | nih.govresearchgate.net |
| Fish (Labeo rohita) | 10 µg/l and 100 µg/l, 7 days | Altered CAT activity, increased GSH and LPO in gills | researcherslinks.com |
| Rat liver, kidneys, testes | Perinatal/Preadult exposure | Increased 8-oxodG in liver DNA (perinatal exposure) | tandfonline.com |
Impact on Gene Expression Pathways (e.g., SREBP2-Dependent Cholesterologenesis)
DBP has been shown to influence gene expression across various pathways, contributing to its toxic effects. One notable pathway affected is SREBP2-dependent cholesterologenesis. Studies in fetal rat testis have demonstrated that DBP exposure can reduce the activity of several metabolic pathways, including lipid metabolism. nih.govepa.gov Specifically, DBP has been associated with decreased expression of genes regulated by Sterol Regulatory Element-Binding Protein (SREBP), particularly those involved in the cholesterol biosynthesis pathway, such as Hmgcr and Idi1. nih.gov This suggests that DBP can interfere with cholesterol synthesis by impacting SREBP2 activity, particularly in Leydig cells. nih.govepa.gov
Beyond cholesterologenesis, DBP affects other gene expression pathways. In mouse ovarian antral follicles, DBP treatment altered the expression of genes involved in cell cycle regulation and apoptosis. oup.comnih.gov This included decreased mRNA levels for cyclins (D2, E1, A2, B1) and increased levels of p21, a cell cycle inhibitor. oup.comnih.gov DBP has also been shown to upregulate the expression of cell cycle-regulating genes like cyclin D and cdk-4 in estrogen-dependent cancer cell lines. spandidos-publications.com
Furthermore, DBP exposure has been found to disrupt the expression of DNA damage repair (DDR) genes in the mouse ovary. nih.govnih.gov This includes genes involved in homologous recombination (e.g., Atm, Brca1, Mre11a, Rad50), mismatch repair (e.g., Msh3, Msh6), and nucleotide excision repair (e.g., Xpc, Pcna). nih.govnih.gov The disruption of these pathways suggests a potential impairment of the cell's ability to repair DNA damage.
DBP can also influence gene expression through interactions with nuclear receptors. Studies indicate that DBP is capable of binding to receptors such as estrogen receptor alpha (ERα), estrogen receptor beta (ERβ), peroxisome proliferator-activated receptor gamma (PPARγ), and aryl hydrocarbon receptor (AhR). d-nb.infonih.gov While ERs and PPARγ signaling pathways may be impaired by DBP, the aryl hydrocarbon receptor (AhR) has been implicated in mediating DBP-induced apoptosis and neurotoxicity. d-nb.infonih.gov
Effects on Cell Proliferation and Apoptosis
DBP exposure can significantly impact cell proliferation and induce apoptosis (programmed cell death) in various cell types. In mouse ovarian antral follicles, high concentrations of DBP suppressed follicle growth and altered cell cycle progression, leading to cell cycle arrest. oup.comnih.govoup.com This was accompanied by changes in the expression of cell cycle regulators, such as decreased cyclins and increased p21. oup.comnih.gov At higher doses, DBP also increased the expression of pro-apoptotic genes like Bid and decreased anti-apoptotic genes like Bcl2, ultimately triggering apoptosis. oup.comnih.gov
In mouse neocortical neurons, DBP stimulated caspase-3 and LDH activities, which are indicators of apoptosis and cytotoxicity, respectively. d-nb.infonih.govnih.gov These biochemical effects were associated with decreased cell viability and the formation of apoptotic bodies. d-nb.infonih.govnih.gov Studies in primary brain cells from adult zebrafish also confirmed that DBP can induce apoptosis and autophagy, another form of programmed cell death, at specific concentrations. medcraveonline.comnsf.gov
DBP's effects on cell proliferation can vary depending on the cell type. While it can inhibit proliferation in some cells like germ cells, it has been shown to promote cell proliferation in estrogen-dependent cancer cell lines by upregulating cell cycle-regulating genes. spandidos-publications.comresearchgate.net The mechanism for DBP-induced apoptosis in germ cells has been linked to the PTEN/AKT pathway, with DBP exposure leading to reduced proliferation and increased apoptosis through the downregulation of the AKT pathway. researchgate.net
Interference with DNA Structure
DBP has the potential to interfere with DNA structure, although the mechanisms and direct evidence of DNA damage can vary. While some studies have investigated oxidative DNA damage markers like 8-oxodG after DBP exposure with mixed results depending on the tissue and developmental stage tandfonline.com, other research points towards indirect mechanisms or effects on DNA repair.
Studies have shown that DBP exposure can disrupt the expression of genes involved in DNA damage repair pathways, including those responsible for homologous recombination, mismatch repair, and nucleotide excision repair. nih.govnih.gov This suggests that DBP might compromise the cell's ability to effectively repair DNA lesions, potentially leading to an accumulation of damage.
Neurobehavioral Pathways and DBP Exposure
DBP exposure has been linked to adverse effects on the nervous system and alterations in neurobehavioral functions. DBP can cross the blood-brain barrier, allowing it to exert direct effects on brain tissue. d-nb.infonih.govepa.gov
Impacts on Memory Function and Anxiety-like Behaviors
Studies in animal models have demonstrated that DBP exposure can impair memory function and induce anxiety-like behaviors. Prenatal exposure to DBP has been associated with adverse effects on the behavior and cognitive abilities of rats. d-nb.infonih.gov Oral administration of DBP in mice has been shown to reduce total distance movement, impair memory function, and induce anxiety. researchgate.net
While the exact mechanisms are still being elucidated, these neurobehavioral changes may be linked to DBP's effects on neuronal cells and specific brain regions.
Neurological Cellular and Structural Changes
DBP exposure can lead to cellular and structural changes in the brain, particularly during development. Studies in rats exposed to DBP during perinatal periods have shown hippocampal neuron loss and structural alterations in neonatal and immature offspring. researchgate.net This was evidenced by an increased number of apoptotic cells and upregulated caspase-3 activity in hippocampal neurons. researchgate.net
DBP exposure has also been shown to decrease the expression of synaptophysin in the hippocampus, a protein crucial for synaptic function, and reduce the amplitude and slope of field excitatory postsynaptic potentials (fEPSPs), indicating impaired synaptic plasticity. researchgate.net Histological analysis in mice exposed to DBP revealed significant nuclei size reduction and condensation in cells of the dentate gyrus, a region critical for memory formation. researchgate.net These cellular and structural changes in key brain areas like the hippocampus and dentate gyrus likely contribute to the observed neurobehavioral deficits, including memory impairment and anxiety.
Here is a table summarizing some observed neurological effects of DBP exposure:
| Model System | DBP Exposure Period | Observed Neurological Effects | Citation |
| Rat offspring | Perinatal | Hippocampal neuron loss and structural alteration (neonatal and immature) | researchgate.net |
| Rat offspring | Perinatal | Increased apoptotic cells and caspase-3 activity in hippocampal neurons (neonatal and immature) | researchgate.net |
| Rat offspring | Perinatal | Decreased synaptophysin expression in hippocampus | researchgate.net |
| Rat offspring | Perinatal | Reduced fEPSPs in hippocampus | researchgate.net |
| Mice | Oral administration | Significant nuclei size reduction and condensation in dentate gyrus cells | researchgate.net |
Immunological and Inflammatory Pathways
Studies indicate that DBP can influence the immune system and contribute to inflammatory responses. DBP has been shown to potentially act as an adjuvant for immune stimulation in dendritic cells in vitro, although this effect was not observed in keratinocytes. researchgate.net This adjuvant effect might involve oxidative stress as part of the molecular mechanism, as higher production of reactive oxygen species (ROS) was observed in THP-1 cells treated with DBP in association with citral. researchgate.net
Chronic exposure to DBP has been linked to the induction of allergic airway inflammation in rats. This process appears to involve the inhibition of the nuclear factor-erythroid-2-related factor 2 (Nrf2) pathway and the activation of the thymic stromal lymphopoietin (TSLP)/Janus kinase 1 (JAK1) pathway. nih.gov Specifically, DBP exposure increased the protein levels of TSLP and its downstream proteins JAK1 and signal transducer and activator of transcription 6 (STAT6). nih.gov Concurrently, DBP inhibited Nrf2 and the levels of its target genes, NAD(P)H quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1). nih.gov In vitro experiments using mouse alveolar type II epithelial cells also demonstrated that DBP induced oxidative stress, reduced cell viability, and inhibited the Nrf2/HO-1/NQO1 pathway. nih.gov
Furthermore, DBP exposure has been associated with increased levels of inflammatory cytokines such as interleukin (IL)-1β, IL-6, and tumor necrosis factor alpha (TNF-α) in the liver, potentially mediated by the lipopolysaccharide (LPS)-toll-like receptor 4 (TLR4)-nuclear factor kappa B (NF-κB) pathways. oup.com DBP has also been shown to increase tissue C-reactive protein (CRP) and NF-κB levels in the heart, suggesting its involvement in cardiac inflammation through the Nrf2/NF-κB signaling pathway. x-mol.net
In studies on macrophages, DBP treatment at moderate doses (1-10 μM) in vitro led to decreased expression of CD36, CD80, and MHC-II molecules on murine peritoneal exudate macrophages (PEMs). This resulted in significantly decreased phagocytosis of apoptotic cells and Escherichia coli. nih.gov Additionally, DBP treatment reduced cytokine production, immunogenicity, and antigen-presenting capacity of PEMs. nih.gov
DBP exposure has also been shown to increase the recruitment of total macrophages and specifically the M2 macrophage phenotype in bronchoalveolar lavage fluid in humans. atsjournals.org Immune mediators increased by DBP exposure, including macrophage inflammatory protein-1-α and fractalkine, are implicated in the migration of macrophages and leukocytes to the lung. atsjournals.org
Metabolic Disorder Pathways
DBP exposure has been linked to metabolic disorders, including impaired lipid metabolism, obesity, and diabetes. researchgate.netnih.govbsb-muenchen.deoup.comrsc.org
Impaired Lipid Metabolism
DBP can induce liver lipid metabolism disorder and hepatic toxicity. bsb-muenchen.deresearchgate.netnih.gov This effect is mediated, in part, through the peroxisome proliferator activated receptor (PPARα) signaling pathway. bsb-muenchen.deresearchgate.netnih.gov DBP can activate PPARα, affecting the protein expression of sterol regulatory element-binding protein (SREBP), fatty acid synthase (FAS), and glycerol-3-phosphate acyltransferase (GPAT), leading to hyperlipidemia and abnormal liver function. bsb-muenchen.deresearchgate.netnih.gov DBP also inhibits the phosphorylation and activation of AMP-activated protein kinase (AMPK), which is crucial for the decomposition and metabolism of lipids. bsb-muenchen.deresearchgate.netnih.gov The effects of DBP on lipid metabolism through this pathway can potentially be alleviated by a PPARα blocker (GW6471) and an AMPK activator (AICAR). bsb-muenchen.deresearchgate.netnih.gov
Investigation of lipid profiles in rats exposed to DBP has shown increased levels of cholesterol, triglycerides (TG), and low-density lipoprotein (LDL), along with decreased levels of high-density lipoprotein (HDL). researchgate.net These findings are consistent with DBP stimulating PPARα receptors, leading to elevated expression of SREBP, FAS, and GPAT proteins and reduced expression of phosphorylated AMPK protein in the liver, ultimately causing hyperlipidemia. researchgate.net
DBP exposure has also been shown to disturb the homeostasis of gut microbiota, which in turn can induce hepatic lipid metabolism disorder via the gut-liver axis signaling pathways. oup.com Exposure to DBP inhibited the expression of peroxisome proliferator-activated receptor-gamma (PPARγ) and activated the expression of nuclear factor kappa B (NF-κB). oup.com This disturbance in gut microbiota and subsequent inflammation contributes to impaired lipid metabolism. oup.com
In zebrafish embryos, exposure to DBP significantly reduced the levels of fatty acids, triglycerides, diacylglycerol, and cholesterol, indicating an impact on lipid homeostasis. nih.gov
Association with Obesity and Diabetes
Epidemiological studies have associated circulating levels of DBP with metabolic diseases, including an increased risk for type 2 diabetes (T2D). diva-portal.org The molecular link between DBP exposure and increased risk for T2D is an area of ongoing research. DBP has been shown to potentially aggravate T2D by disrupting the insulin-mediated PI3K/AKT signaling pathway and decreasing the glucose transporter type 2 (GLUT2) level in the pancreas. diva-portal.org Maternal exposure to DBP has been reported to aggravate gestational diabetes mellitus (GDM) in rats and impair islet β cells' cell viability via suppression of the Forkhead box protein M1 (FoxM1)-mediated pathway. diva-portal.org
Studies in animal models indicate that treatment with DBP can decrease insulin (B600854) sensitivity and glucose tolerance, induce dyslipidemia, and modify functional β-cell mass and serum levels of insulin, leptin, and adiponectin. researchgate.net Disruption of β-cell physiology by endocrine-disrupting chemicals like DBP appears to play a key role in impairing glucose homeostasis by altering the mechanisms used by β-cells to adapt to metabolic stress. researchgate.net DBP exposure can affect insulin synthesis and secretion by regulating the mitochondrial apoptotic pathway and oxidative stress in rat insulinoma cells. researchgate.net
DBP exposure has also been linked to obesity. Perinatal maternal chronic exposure to DBP has been shown to promote visceral obesity in adult female offspring in animal studies. biorxiv.org While the underlying molecular mechanisms are still being elucidated, some research suggests that DBP contamination can accelerate glucose consumption and upregulate the expression of proteins involved in the metabolism and transport of sugars in microbes. researchgate.net This could potentially influence host metabolism.
Although some studies suggest a positive association between insulin resistance and DBP exposure, the association between obesity and phthalate exposure, including DBP, has been described as unclear in some reviews. biorxiv.org However, other research indicates that phthalates may promote obesity through mechanisms including the activation of PPARs, particularly PPARγ, which plays a role in adipogenesis and lipid storage. nih.govnih.gov Some phthalate monoesters, such as mono-iso-nonyl phthalates, can act as PPARγ agonists, promoting differentiation and lipid accumulation in cells. nih.gov
DBP, along with other phthalates, has been shown to induce glucose metabolism disorders in rats via oxidative damage of the PI3K/Akt/GLUT4 signaling pathway. nih.gov This damage can induce pancreatic β-cell apoptosis, affect pancreatic β-cell function, and influence glucose metabolism and insulin resistance. nih.gov
Dibutyl phthalate (DBP) is a chemical compound widely used as a plasticizer. wikipedia.orgumweltprobenbank.de It is an organic compound with the chemical formula C₆H₄(CO₂C₄H₉)₂. wikipedia.org DBP has been identified as a suspected endocrine disruptor and has been associated with adverse effects on reproduction and development. umweltprobenbank.demdpi.com Studies using mammalian models, particularly rodents, have extensively investigated the impact of DBP exposure on reproductive health. mdpi.comsci-hub.senih.govnih.gov
Epidemiological and Animal Studies on Health Outcomes
Extensive research, primarily using animal models, has examined the health outcomes associated with exposure to this compound, with a significant focus on its effects on the reproductive system. mdpi.comsci-hub.senih.govnih.gov
Reproductive and Developmental Toxicology in Mammalian Models
Studies in mammalian models have consistently shown that DBP exposure can disrupt the normal development and function of both the male and female reproductive systems. mdpi.comsci-hub.senih.gov
Male Reproductive System Effects
The male reproductive system is a primary target of DBP toxicity, particularly during developmental stages. sci-hub.se Exposure to DBP has been linked to a range of adverse effects on male reproductive health in mammalian models. mdpi.comsci-hub.senih.gov
DBP exposure has been shown to impair spermatogenesis in mammalian models, leading to decreased sperm count, reduced motility, and increased incidence of abnormal sperm morphology. mdpi.comnih.govnih.govresearchgate.netresearchgate.net Studies in adult male rats exposed to DBP have revealed a significant reduction in epididymal sperm count, motility, and viability, alongside an increase in sperm morphological abnormalities. nih.govresearchgate.net A meta-analysis of rodent studies indicated that DBP was negatively correlated with sperm parameters, including sperm morphology (SMD: 1.29; 95% Cl: 0.63, 1.94), sperm count (SMD: -1.81; 95% Cl: -2.39, -1.23), and sperm motility (SMD: -1.92; 95% Cl: -2.62, -1.23). nih.govresearchgate.net Histopathological analysis in DBP-exposed rats has shown disorientation of spermatogenic cells and decreased diameter and epithelial thickness of seminiferous tubules. nih.govresearchgate.net
Here is a summary of meta-analysis findings on DBP effects on sperm parameters in rodents:
| Sperm Parameter | Standardized Mean Difference (SMD) | 95% Confidence Interval (CI) |
| Sperm Morphology | 1.29 | (0.63, 1.94) |
| Sperm Count | -1.81 | (-2.39, -1.23) |
| Sperm Motility | -1.92 | (-2.62, -1.23) |
These findings suggest a negative association between DBP exposure and key indicators of sperm quality in rodents. nih.govresearchgate.net
In utero exposure to DBP in rats has been utilized as a model for human Testicular Dysgenesis Syndrome (TDS). oup.comnih.govnih.govbioscientifica.com DBP exposure during gestation has been shown to induce a range of reproductive abnormalities in male offspring that mirror features of human TDS. oup.comnih.govnih.gov These include a high incidence of cryptorchidism (undescended testes), hypospadias, and testis abnormalities. oup.comnih.gov Abnormal development of Sertoli cells, which are crucial for testicular development and function, is hypothesized to contribute to the observed changes in DBP-exposed animals. nih.gov Focal areas of testicular dysgenesis, containing immature Sertoli cells, Leydig cells, gonocytes, and malformed cords, have been observed in the testes of DBP-exposed rats, persisting into adulthood. nih.govbioscientifica.comresearchgate.net
DBP exposure has been associated with decreased weights of male reproductive organs, including the testes, seminal vesicles, and prostate, in mammalian models. mdpi.comsci-hub.senih.govepa.gov A meta-analysis of rodent studies found that DBP was negatively correlated with the weight of these organs. nih.govresearchgate.net Specifically, the analysis reported standardized mean differences for testis weight (SMD: -0.59; 95% Cl: -1.23, -0.23), seminal vesicle weight (SMD: -0.74; 95% Cl: -1.21, -0.27), and prostate weight (SMD: -0.46; 95% Cl: -0.76, -0.16). nih.govresearchgate.net Studies in rats exposed to DBP during development have also reported reduced weights of the testes, epididymides, seminal vesicles, and prostate. epa.govoup.com
Here is a summary of meta-analysis findings on DBP effects on male reproductive organ weights in rodents:
| Reproductive Organ | Standardized Mean Difference (SMD) | 95% Confidence Interval (CI) |
| Testis Weight | -0.59 | (-1.23, -0.23) |
| Seminal Vesicle Weight | -0.74 | (-1.21, -0.27) |
| Prostate Weight | -0.46 | (-0.76, -0.16) |
These data indicate a negative correlation between DBP exposure and the weight of several male reproductive organs in rodents. nih.govresearchgate.net
Exposure to DBP, particularly during critical windows of development, has been linked to an increased incidence of hypospadias and other reproductive tract malformations in male mammalian offspring. mdpi.comsci-hub.sebioscientifica.comjst.go.jp Hypospadias, a congenital abnormality where the opening of the urethra is on the underside of the penis, has been observed in male rats exposed to DBP in utero. mdpi.comsci-hub.sejst.go.jp Studies have reported a probability of hypospadias between 42% and 49% in male offspring after DBP exposure. mdpi.com Other malformations observed include cryptorchidism (undescended testes) and malformed epididymis and vas deferens. sci-hub.seoup.com These malformations are considered indicative of disrupted androgen-dependent development. sci-hub.seepa.gov
Female Reproductive System Effects
Epidemiological and Animal Studies on Health Outcomes
Reproductive and Developmental Toxicology in Mammalian Models
Female Reproductive System Effects
Impacts on Ovarian Function and Egg Quality
Animal studies have indicated that DBP can disrupt ovarian development, inhibit follicle growth, and impair oocyte maturation and embryo development. researchgate.net Findings from limited existing data suggest that DBP can reach the ovary in humans and impact its function in animal models. oup.comoup.com Collectively, available data provide strong evidence for DBP disrupting ovarian function by targeting key pathways such as cell cycle progression, apoptosis, and steroidogenesis. oup.com Studies using rat granulosa cells and preantral follicles have shown that DBP can interfere with FSH-stimulated expression and reduce steroidogenesis. oup.com In human granulosa cell line studies, DBP treatment upregulated the expression of aromatase, estradiol (B170435), and FSH receptors. nih.gov DBP has been shown to elevate serum estradiol and progesterone (B1679170) levels in the female reproductive system, potentially compromising egg quality. mdpi.comnih.govnih.govresearchgate.net Concentrations of DBP at or above 10 µg/mL have been found to be detrimental to antral follicles, causing growth inhibition and significant disruptions in cell cycle gene expression, leading to cell cycle arrest followed by follicular death. researchgate.netoup.com
Endometriosis and Other Gynecological Disorders
Several reports suggest that phthalates, including the metabolite of DBP, monobutyl phthalate (B1215562) (MBP), may be a risk factor for endometriosis. semanticscholar.org Endometriosis is a common gynecological disorder characterized by the presence of endometrial tissue outside the uterus and is associated with infertility. semanticscholar.org Higher blood levels of DBP and other phthalates have been detected in women with endometriosis compared to women without the condition. semanticscholar.org Studies have shown that MBP levels coincide with endometriosis. semanticscholar.org Toxicological evidence suggests that some phthalates, including DBP, may alter or mimic estradiol, which could play a role in estrogen-dependent diseases like endometriosis. jfda-online.commdpi.com
Fetal and Offspring Developmental Effects
Prenatal exposure to DBP is associated with adverse pregnancy and fetal outcomes. nih.gov Animal studies have clearly demonstrated that DBP causes adverse developmental effects in laboratory animals. ca.gov The developmental effects of ortho-di-alkyl phthalates, including DBP, have been well-studied in animals. cpsc.gov Perinatal exposure to certain phthalates is associated with a range of effects on the development of the male genitourinary system in rats, collectively referred to as "phthalate syndrome". cpsc.gov
Reduced anogenital distance (AGD) is a notable effect of prenatal DBP exposure, particularly in male offspring. mdpi.comnih.govnih.govresearchgate.netcpsc.govindustrialchemicals.gov.aunih.gov AGD is a sensitive marker of fetal androgen action and is routinely used in animal toxicology studies to identify endocrine-disrupting chemicals. nih.govresearchgate.netoup.com In rodents, AGD reflects the amount of androgen exposure during a critical developmental window, with males typically having a longer AGD than females. nih.govresearchgate.net Shorter male AGD is correlated with the risk and severity of induced disorders of the male reproductive tract. researchgate.net Numerous studies have shown that prenatal exposure to anti-androgenic phthalates, including DBP, shortens male AGD in rodents. nih.gov Studies in rats exposed to DBP during gestation have shown a decrease in anogenital distance in male offspring. cpsc.govindustrialchemicals.gov.au In male offspring exposed to DBP, a decrease in anogenital distance and the volume of the genital tubercle has been observed. nih.gov The period around gestational day 17 in rats was found to be the most susceptible period for DBP-induced decreased AGD in male offspring. epa.gov
Studies in rats have shown that maternal exposure to DBP can lead to increased prenatal mortality and decreased fetal body weight. epa.gov At maternotoxic doses (greater than 500 mg/kg body weight per day), there was an increased number of resorptions and decreased fetal weight. industrialchemicals.gov.au Increased postimplantation loss has been observed with DBP exposure. ca.gov In a continuous breeding study in rats, the lowest exposure tested resulted in a decrease in mean live pups per litter and a decrease in mean live pup weight in the subsequent generation. epa.gov Exposure to DBP has also resulted in a decrease in the number of offspring and in the prenatal survival rate in animal studies. nih.gov
Increased external and skeletal malformations have been observed in animal studies following DBP exposure during gestation. ca.govcpsc.gov At certain dose levels and exposure periods, dose-related increases in the number of external and skeletal malformations, such as cleft palate and fusion of sternebrae, have been reported in rats. ca.govindustrialchemicals.gov.au Increased incidence of fetuses with visceral and skeletal malformations has also been noted in studies. researchgate.net Male offspring exposed to DBP during gestation have shown an increase in testicular malformations. industrialchemicals.gov.au
Prenatal Mortality and Reduced Offspring Viability
Thyroid Function and Hormonal Alterations
Phthalates, particularly metabolites of DBP and DEHP, have shown negative correlations with free and total T4, total T3, and thyroglobulin levels, and a positive correlation with TSH levels in some epidemiological studies, suggesting potential interference with thyroid function. bioscientifica.com Experimental studies suggest that phthalate exposure can disrupt the hypothalamic-pituitary-thyroid axis. nih.gov DBP might exacerbate chronic lymphocytic thyroiditis by inducing oxidative stress and changes in serum TBG levels and thyroid interleukin-7 (IL-7) levels. bioscientifica.com Studies have shown that DBP can alter hormone levels in serum, affecting thyroid function, and can lead to a significant increase in TBG levels. oup.com High DBP exposure or its removal can alter elements of the thyroid system and may affect the peripheral conversion of T4 to T3 and thyroid autoimmunity. nih.govresearchgate.net These trends were mostly reversed after the removal of exposure. nih.govresearchgate.net
Summary of Key Findings from Animal Studies on Fetal and Offspring Developmental Effects
| Effect | Animal Model | Key Findings | Source(s) |
| Altered Anogenital Distance (AGD) | Rats, Mice | Decreased AGD in male offspring. mdpi.comnih.govnih.govresearchgate.netcpsc.govindustrialchemicals.gov.aunih.gov Most susceptible period around GD 17 in rats. epa.gov | mdpi.comnih.govnih.govresearchgate.netsemanticscholar.orgcpsc.govindustrialchemicals.gov.aunih.govresearchgate.netepa.gov |
| Prenatal Mortality and Reduced Viability | Rats | Increased prenatal mortality, decreased fetal body weight, increased resorptions, decreased live pups per litter. nih.govca.govepa.govindustrialchemicals.gov.au | oup.comnih.govca.govepa.govindustrialchemicals.gov.aunih.gov |
| Skeletal, Visceral, and External Malformations | Rats | Increased external, skeletal (cleft palate, fused sternebrae), and visceral malformations. ca.govcpsc.govindustrialchemicals.gov.auresearchgate.net Increased testicular malformations in male offspring. industrialchemicals.gov.au | oup.comcpsc.govindustrialchemicals.gov.auresearchgate.net |
Neurodevelopmental and Behavioral Outcomes
Studies have explored the association between DBP exposure and adverse effects on neurodevelopment and behavior, including conditions like ADHD and autism spectrum disorders, as well as impacts on learning and memory.
Association with ADHD and Autism Spectrum Disorders
Recent prospective epidemiological studies have indicated associations between prenatal exposure to phthalates, including DBP, and adverse neurodevelopment in offspring. aphapublications.org A systematic review of human data concluded that prenatal exposure to several phthalates, including DBP, has an adverse impact on cognitive and psychomotor development, as well as behaviors such as attention, social responsiveness, and those commonly associated with ADHD. aphapublications.org Some studies suggest a potential link between significant prenatal phthalate exposure and an increased risk of autism spectrum disorders in children. researchgate.net There is also discussion regarding an increased recognition of ADHD in children whose mothers were exposed to phthalates during pregnancy. researchgate.net
Some case-control studies have suggested an association between both prenatal and current exposure to certain phthalates and ADHD. mdpi.com Higher urinary concentrations of metabolites of some phthalates have been dose-dependently associated with ADHD. mdpi.com Among boys with autism spectrum disorder and developmental delay, higher concentrations of certain phthalates, including DBP, were associated with greater hyperactivity-impulsivity and inattention. mdpi.com
Learning and Memory Impairment
Animal studies have investigated the effects of DBP exposure on learning and memory. Studies in animals have shown that prenatal exposure to DBP can impair learning, memory, and brain development in offspring. researchgate.net Perinatal exposure to DBP has been shown to induce neurotoxicity in neonatal and immature offspring animals, affecting spatial learning and memory in rats. researchgate.net This neurotoxicity was evidenced by hippocampal neuron loss, structural alterations, increased cell apoptosis in hippocampal neurons, decreased expression of synaptophysin in the hippocampus, and reduced field excitatory postsynaptic potentials. researchgate.net
In mice, exposure to DBP adsorbed to multi-walled carbon nanotubes resulted in spatial learning and memory impairment, as well as anxiety-like behavior. nih.gov This was associated with a decrease in the number of neurons and atrophy in hippocampal areas, along with increased levels of a microglia marker. nih.gov Further research suggested that the mechanism of injury might involve DBP inducing the release of brain-derived neurotrophic factor (BDNF), accelerating neuronal apoptosis, and reducing the number of nerve cells, which activates microglia and leads to neuroinflammation. nih.gov
Previous research also indicated that DBP can adversely affect learning and memory and reduce the number of newly generated neural stem cells in the mouse hippocampus. nih.gov Studies have demonstrated that DBP might disrupt neuronal maturation, which is correlated with reduced neurocognitive functions, by delaying neuronal maturation and increasing the levels of an immature neuronal marker in the hippocampus of mice. nih.gov
Carcinogenesis and Tumorigenesis Research
Research has explored the potential role of DBP in carcinogenesis and tumorigenesis, particularly in relation to hormone-dependent cancers.
Prostate Cancer and Hormone-Dependent Tumors
Prostate cancer is considered a hormone-dependent tumor, and exposure to chemical compounds like phthalates, which can act as endocrine-disrupting chemicals (EDCs), is recognized as potentially playing a role in its development. mdpi.comresearchgate.net Experimental studies suggest that phthalates and their metabolites can stimulate cell proliferation in prostate cancer by upregulating the expression of androgen receptors (AR) and estrogen receptor alpha (ERα), as well as specific genes. mdpi.comresearchgate.net
In vitro and in vivo studies have investigated the effects of DBP on prostate cancer cells. DBP has been shown to stimulate the proliferation of prostate cancer cells. publish.csiro.aunih.gov This effect may occur via estrogen receptor or androgen receptor-dependent pathways. publish.csiro.au DBP, alone and in mixtures with endogenous steroid hormones, can alter prostate cell physiology and potentially make these cells more prone to cancer transformation. mdpi.comresearchgate.net DBP has been shown to increase the migratory potential of human prostate cells. mdpi.comresearchgate.net
While experimental studies suggest a role for DBP in prostate cancer cell proliferation, epidemiological studies providing direct evidence of the effect of phthalate exposure on prostate cancer occurrence are considered insufficient. nih.gov
Breast and Uterine Cancer
Phthalates are endocrine disruptors that can interfere with hormonal systems, including estrogen, progesterone, and androgen systems. damiva.com Phthalate metabolites in urine have been linked to an increased risk of both breast cancer and uterine fibroids. damiva.com Phthalates are also linked to early breast development in girls, which is associated with an increased risk of breast cancer and other diseases. damiva.com
Studies have investigated the association between DBP exposure and breast cancer risk. High-level DBP exposure (≥ 10,000 cumulative mg), particularly through pharmaceuticals, has been associated with an approximately two-fold increase in the rate of estrogen receptor-positive breast cancer in a Danish nationwide cohort study. nih.govresearchgate.netascopubs.org This finding is consistent with in vitro evidence suggesting an estrogenic effect of DBP. nih.gov Lower levels of DBP exposure were not associated with breast cancer incidence in this study. nih.govresearchgate.net Preclinical studies have shown that DBP can increase proliferation and viability in estrogen receptor-dependent breast cancer cell lines. nih.gov Phthalates, including DBP, can induce proliferation, migration, invasion, and tumor formation in breast cancer cells, including those low in or lacking hormone receptors, suggesting effects beyond direct impact on estrogen-regulated systems. damiva.com
Ecotoxicological Investigations of Dibutyl Phthalate
Aquatic Ecotoxicity
DBP is considered moderately to highly toxic to aquatic life, including fish, algae, and aquatic invertebrates dcceew.gov.auherts.ac.ukoup.com. It is frequently detected in freshwater environments at concentrations ranging from nanograms to micrograms per liter sciety.orgresearchgate.net. Monitoring data in some areas have shown DBP concentrations reaching or exceeding the minimum toxic effect concentration for aquatic species, which is reported as 100 µg/L nih.gov.
Toxicity to Freshwater Aquatic Organisms (Fish, Algae, Invertebrates)
Studies have demonstrated that DBP exhibits acute and chronic toxicity to a variety of freshwater organisms oup.comoecd.org.
Fish: Short-term LC50 values for fish range from 0.35 to 7.3 mg/L oecd.org. For Oreochromis niloticus, the 96-hour LC50 was reported as 50 mg/L for adults and 11.8 mg/L for neonates nih.gov. Long-term toxicity studies with rainbow trout (Oncorhynchus mykiss) showed a no observed effect concentration (NOEC) of 100 µg/L based on growth effects over a 99-day exposure period europa.eu.
Algae: DBP inhibits the growth and photosynthesis of green algae at concentrations higher than 10⁻⁵ M researchgate.net. The 96-hour median effective concentration (EC50) values for growth inhibition have been reported, with Chlorella pyrenoidosa (3.14 mg/L) showing higher sensitivity than Scenedesmus obliquus (15.3 mg/L) researchgate.net. NOEC values for algae range from 0.2 to 2.8 mg/L oecd.org.
Invertebrates: Aquatic invertebrates, such as Daphnia magna, are also susceptible to DBP toxicity jpmsonline.comnih.gov. EC50 values for Daphnia magna and other aquatic invertebrates range from 0.76 to 17 mg/L oecd.org. The 48-hour LC50 for Daphnia magna was reported as 6.78 mg/L nih.gov. Chronic toxicity tests with crustaceans have shown NOEC levels close to 0.1 mg/L mst.dk.
| Organism Type | Species | Endpoint | Concentration (mg/L) | Duration | Citation |
| Fish | Oreochromis niloticus | 96-h LC50 (Adults) | 50 | 96 hours | nih.gov |
| Fish | Oreochromis niloticus | 96-h LC50 (Neonates) | 11.8 | 96 hours | nih.gov |
| Fish | Oncorhynchus mykiss | 99-day NOEC (Growth) | 0.1 | 99 days | europa.eu |
| Algae | Scenedesmus obliquus | 96-h EC50 (Growth Inhibition) | 15.3 | 96 hours | researchgate.net |
| Algae | Chlorella pyrenoidosa | 96-h EC50 (Growth Inhibition) | 3.14 | 96 hours | researchgate.net |
| Aquatic Invertebrate | Daphnia magna | 48-h LC50 | 6.78 | 48 hours | nih.gov |
| Aquatic Invertebrate | Daphnia magna | 24-h LC50 | 8.0 | 24 hours | nih.gov |
| Aquatic Invertebrate | Crustaceans | Chronic NOEC | ~0.1 | Long-term | mst.dk |
Effects on Growth, Reproduction, and Survival of Aquatic Biota
DBP exposure can lead to various detrimental physiological effects in aquatic organisms, including growth disorders, disruption of development, and reproductive impairment researchgate.netnih.gov.
Studies on Daphnia magna have shown that DBP can negatively impact fat metabolism, development, reproduction, and lifespan nih.gov. Chronic exposure to DBP at concentrations as low as the µg/L range can cause disturbances to survival, growth, and reproduction in Daphnia magna, particularly when exposure occurs from the beginning of embryonic development sciety.orgresearchgate.net. For reproduction in D. magna, the EC10-25d value was found to be 1.01 µg/L sciety.orgresearchgate.net. Effects on growth were also observed at low concentrations, with EC10 values at earlier timepoints (4d and 7d) being 0.25 µg/L and 1.16 µg/L, respectively sciety.orgresearchgate.net.
In fish, chronic exposure to low concentrations of DBP has been shown to impair reproductive function nih.gov. Studies on zebrafish (Danio rerio) exposed to 43.8 µg/L DBP from embryo to sexual maturation resulted in reduced egg production and modifications to gonadal histology nih.gov. Parental exposure to DBP also led to reduced hatching and survival rates, as well as decreased growth in the F1 generation nih.gov. DBP can also affect gonadal differentiation in fish, and has been reported to delay testicular development in European pikeperch (Sander lucioperca) researchgate.net.
Bioconcentration and Bioaccumulation in Aquatic Food Chains
Dibutyl phthalate (B1215562) has the potential to bioconcentrate and bioaccumulate in the tissues of aquatic organisms, including fish and shellfish dcceew.gov.au. DBP can accumulate within organism tissues nih.gov. Although DBP is considered readily biodegradable in most aquatic environments, its estimated bioconcentration factor (BCF) of 159.4 L/kg suggests a low bioaccumulation potential epa.gov. However, DBP has been measured in a variety of aquatic species, confirming its bioavailability epa.govcanada.ca.
Studies indicate that while phthalate esters may not significantly biomagnify in aquatic food webs, dietary uptake can be an important exposure route for some phthalates researchgate.net. DBP has been measured in the tissues of fish and aquatic invertebrates mst.dk. Concentrations of DBP in fish livers have been reported up to 11,700 µg/kg dry weight, and in muscle tissue up to 530 µg/kg dry weight mst.dk. Aquatic invertebrates have shown DBP concentrations up to 500 µg/kg dry weight mst.dk.
| Organism Type | Tissue | Maximum Concentration (µg/kg dry weight) | Citation |
| Fish | Liver | 11,700 | mst.dk |
| Fish | Muscle Tissue | 530 | mst.dk |
| Aquatic Invertebrate | Whole Body | 500 | mst.dk |
Terrestrial Ecotoxicity
Information on the terrestrial ecotoxicity of DBP is less extensive compared to aquatic ecosystems dcceew.gov.au. However, studies have investigated its impacts on terrestrial plants and soil invertebrates wikipedia.orgwikidata.orgindustrialchemicals.gov.au.
Impacts on Terrestrial Plants (e.g., Growth Restriction, Chlorosis)
DBP can affect the growth and physiology of terrestrial plants researchgate.net. Studies have shown that DBP can reduce the growth of plants at higher concentrations researchgate.net. Airborne concentrations of DBP have been implicated in causing toxic symptoms in greenhouse plants, such as growth restriction, chlorosis (yellowing of leaves), and cotyledon death canada.ca. A threshold concentration between 141 and 360 ng/m³ in air was reported for visible damage in summer cabbage (Brassica oleracea) canada.ca. Foliar applications of DBP on higher plants showed a low elimination rate from foliage researchgate.net. Exposure to 1.5 µg/cm² of DBP caused chlorosis on the leaves of Sinapis alba L. researchgate.net. Effects on growth have been observed in various agricultural crops at soil concentrations as low as 5 mg/kg epa.gov.
Effects on Soil Invertebrates (e.g., Earthworms)
Soil invertebrates, such as earthworms, can be exposed to DBP present in soil newcastle.edu.auresearchgate.net. DBP has shown toxicity to earthworms (Eisenia fetida) newcastle.edu.auresearchgate.net. A 10% reduction in earthworm biomass was observed at a soil concentration of 4.42 mg/kg DBP researchgate.net. While the 14-day LC50 for Eisenia fetida was reported as 2,364.8 mg/kg, the LC50 value could not be determined in another study epa.govresearchgate.net.
More sensitive endpoints for earthworms include reproduction (cocoon production and hatchability) and lysosomal membrane stability researchgate.net. The number of cocoons produced by Eisenia fetida was reduced at DBP concentrations above 20 mg/kg in soil, and cocoon hatching success was reduced at concentrations above 1.5 mg/kg researchgate.net. DBP has also been shown to cause genotoxicity and oxidative damage in earthworms newcastle.edu.au.
| Organism Type | Species | Endpoint | Concentration (mg/kg soil) | Citation |
| Soil Invertebrate | Eisenia fetida | 10% Biomass Reduction | 4.42 | researchgate.net |
| Soil Invertebrate | Eisenia fetida | Reduced Cocoon Production (Threshold) | >20 | researchgate.net |
| Soil Invertebrate | Eisenia fetida | Reduced Cocoon Hatching Success (Threshold) | >1.5 | researchgate.net |
| Soil Invertebrate | Eisenia fetida | 14-day LC50 | 2364.8 | epa.gov |
Interaction with Soil Microbial Communities
Dibutyl phthalate is frequently identified in soils, particularly agricultural soils, largely due to the extensive use of plastic films. researchgate.netnih.gov The presence of DBP in soil has been shown to exert an inhibitory effect on the activity, diversity, and heterogeneity of indigenous microorganisms. researchgate.netnih.gov
Research indicates that DBP contamination can lead to long-term and potentially irreversible disruption of soil microbial communities, although the specific responses can vary depending on soil properties. researchgate.net DBP has been observed to alter the metabolic pathways of soil microbes, leading to enhanced gene abundances associated with carbon, nitrogen, and sulfur metabolism in the short term.
The presence of DBP also affects the activity of various soil enzymes. Studies have shown that increasing DBP concentrations can decrease the activity of enzymes such as protease, polyphenol oxidase, and β-glucosidase. nih.gov Conversely, the activities of dehydrogenase, urease, and acid phosphatase have been observed to increase with higher DBP dosages. nih.gov These effects on soil enzyme activity tend to diminish as DBP undergoes degradation in the soil. nih.gov
Furthermore, DBP can influence how soil microorganisms utilize carbon sources. It has been shown to increase the utilization of amines and carboxylic acids by microbial communities while decreasing the utilization of carbohydrates and amino acids. nih.gov The impact of DBP on microbial carbon source utilization can be dependent on factors such as wheat growth stage, soil type, and DBP concentration. nih.gov
DBP also negatively impacts specific microbial processes vital for soil health, such as nitrification. In black soil, DBP has been found to have an uncompetitive inhibitory effect on urease, an enzyme involved in nitrogen cycling. nih.gov This inhibition, along with a reduction in the copy numbers of genes related to ammonia-oxidizing bacteria (AOB) and nitrite-oxidizing bacteria (NOB), suggests that DBP can disrupt the nitrification process. nih.gov
The degradation of DBP in soil is influenced by soil characteristics, including pH, organic matter content, and water holding capacity, which are important factors affecting its ecotoxicological effects on soil microbial communities. plos.org The rate of DBP degradation varies significantly between different soil types; for instance, degradation has been found to be faster in aquic cambisols compared to udic ferrosols. researchgate.netiaea.org Despite degradation, persistent DBP residues can remain in the soil for extended periods. researchgate.netiaea.org
While high concentrations of DBP (e.g., >1 mg/g) can reduce bacterial numbers, studies suggest that at concentrations similar to those found in non-industrial environments (e.g., 0.1 mg/g), DBP may not have a significant impact on the structural or functional diversity of the soil microbial community. oup.comresearchgate.net However, increasing DBP concentration in soil generally leads to a decrease in bacterial diversity. researchgate.netresearchgate.net
Here is a summary of some observed effects of DBP on soil enzyme activity:
| Enzyme | Effect of Increasing DBP Dosage |
| Protease | Decreased |
| Polyphenol Oxidase | Decreased |
| β-glucosidase | Decreased |
| Dehydrogenase | Increased |
| Urease | Increased |
| Acid Phosphatase | Increased |
Wildlife Exposure and Effects (e.g., Mink)
The potential for adverse effects on wildlife from DBP exposure through various environmental media, including air, water, and food, has been assessed. canada.ca Mink (Mustela vison), a terrestrial mammal that consumes aquatic prey, has been used as a "worst case" scenario model for evaluating DBP exposure in wildlife. canada.ca
Estimated daily exposure for mink can reach significant levels, particularly when they are exposed to high concentrations of DBP in water bodies. canada.ca However, the intake of DBP through air and water is generally considered negligible compared to the intake from contaminated food sources. canada.ca
While specific studies detailing the effects of DBP on mink were not extensively available in the search results, research on other wildlife species, including mammals (primarily rodents used as models), provides insight into the potential ecotoxicological impacts. Phthalates, including DBP, have been shown to affect reproduction, impair development, and induce genetic aberrations in various animal groups, including annelids, molluscs, crustaceans, insects, fish, and amphibians. nih.gov Molluscs, crustaceans, and amphibians appear to be particularly sensitive to these compounds. nih.gov
Observed effects of DBP in aquatic organisms include acute toxicity and the induction of oxidative stress in species like Daphnia magna and Cyprinus carpio. peerj.comresearchgate.netjetir.org DBP has also been shown to cause developmental malformations and increased mortality rates in Xenopus frog embryos and affect sexual differentiation in male Rana rugosa tadpoles. nih.gov
Studies on rodent models, which are relevant for understanding potential effects in mammals like mink, have demonstrated that oral exposure to DBP can lead to reproductive and developmental issues. canada.canih.govindustrialchemicals.gov.auepa.govinchem.orggreenfacts.org These effects include reduced fetal weight, a decreased number of viable litters, birth defects, decreased spermatogenesis, and reduced testes weight. epa.govgreenfacts.org Due to its lipophilic nature, DBP has the potential to accumulate in animal tissues, which can contribute to these effects. peerj.comgreenfacts.org
The U.S. EPA has reviewed studies on rodents with ecologically relevant reproductive endpoints to assess the toxicity of DBP to terrestrial mammals. epa.gov Based on available studies, a lowest observed adverse effect level (LOAEL) of 52 mg/kg body weight per day has been established for oral exposure to DBP in rats, based on developmental effects. greenfacts.org
Here is a table summarizing some toxicity endpoints for DBP in various species:
Risk Assessment Methodologies and Regulatory Frameworks
Hazard Identification and Dose-Response Assessment
Hazard identification for DBP involves identifying the types of adverse effects it can cause. DBP has been identified as an endocrine disruptor, particularly affecting testosterone (B1683101) levels in fetal testes chemradar.com. Studies have shown effects on the liver and testes in rats, including hepatomegaly, peroxisome proliferation, and at higher doses, degeneration of the germinal epithelium inchem.org. DBP also induces adverse effects on fertility and is considered fetotoxic and teratogenic at high concentrations that are toxic to the maternal organism inchem.org. The toxicity to the testes is more pronounced with exposure during development and maturation compared to adult exposure inchem.org.
Dose-response assessment characterizes the relationship between the dose of DBP and the incidence or severity of an observed effect industrialchemicals.gov.au. This involves determining the range of doses over which effects occur and identifying critical effect levels europa.eu.
Reference Doses (RfD) and Tolerable Daily Intake (TDI) Derivations
Reference Doses (RfD) and Tolerable Daily Intake (TDI) are health-based guidance values derived to estimate a daily exposure level to the human population, including sensitive subgroups, that is likely to be without an appreciable risk of deleterious effects over a lifetime epa.gov. These values are typically derived from toxicity studies, often utilizing NOAELs or LOAELs, and applying uncertainty factors to account for variations in sensitivity within the human population, extrapolation from animal studies to humans, and other uncertainties cir-safety.org.
For DBP, various regulatory bodies have established RfD and TDI values based on observed toxicological effects. The U.S. EPA has established an oral RfD for chronic exposure epa.gov. The European Food Safety Authority (EFSA) has also determined a TDI for DBP, often grouped with other phthalates due to similar toxicological endpoints like the reduction of fetal testosterone and liver effects cir-safety.org. The derivation of these values is based on critical studies and involves the application of uncertainty factors cir-safety.org.
Here is a table summarizing some reported RfD and TDI values for DBP:
| Agency/Organization | Value (µg/kg bw/d) | Basis | Citation |
| U.S. EPA | 100 | Chronic oral exposure | cir-safety.org |
| EFSA | 50 | Reduction of fetal testosterone and liver effects (grouped phthalates) | cir-safety.org |
| Health Canada | Not specified | Used in BE derivation | epa.gov |
| Proposed (Male Developmental Toxicity MRA) | 6.7 | New evidence on low dose male developmental effects | researchgate.net |
Lowest Observed Effect Levels (LOEL) and No-Observed-Adverse-Effect Levels (NOAEL)
The Lowest Observed Effect Level (LOEL) is the lowest dose or exposure level at which a statistically significant adverse effect is observed in a study inchem.org. The No-Observed-Adverse-Effect Level (NOAEL) is the highest dose or exposure level at which no statistically significant adverse effect is observed inchem.org. These values are critical points of departure for deriving RfDs and TDIs nih.gov.
Studies on DBP have identified various LOELs and NOAELs for different endpoints and species. For instance, effects on the liver and testes in rats have been associated with specific LOELs and NOAELs inchem.orgcanada.ca. Developmental and reproductive toxicity studies have also provided key LOEL and NOAEL values used in risk assessments inchem.orgeuropa.eueuropa.eu.
Here is a table presenting some reported LOEL and NOAEL values for DBP:
| End-point | Species | NOAEL (mg/kg b.w. per day) | LOEL (mg/kg b.w. per day) | Reference | Citation |
| Liver: Organ weight (relative) | rat, Wistar | - | 120 | Nikonorow et al. (1973) | inchem.orgcanada.ca |
| Peroxisomal proliferation and hepatomegaly | rat, F-344 | 176 | 356 | NTP (1995), Study No. 2 | inchem.org |
| Peroxisomal proliferation and hepatomegaly | rat, F-344 | 138 | 279 | NTP (1995), Study No. 3 | inchem.org |
| Necrosis (not confirmed) | rat, Wistar | - | 250 | Murakami et al. (1986a) | inchem.org |
| Testis: Enzymes | rat, Wistar | - | 250 | Srivastava et al. (1990a,b) | inchem.org |
| Histopathological lesions | rat, F-344 | 359 | 720 | NTP (1995), Study No. 2 | inchem.org |
| Histopathological lesions | rat, F-344 | 279 | 571 | NTP (1995), Study No. 3 | inchem.org |
| Reproduction/fertility/developmental | rat, Sprague-Dawley | NI | 66 | NTP (1995; Wine et al., 1997), Study No. 4 | inchem.org |
| Developmental | mouse, JCL:ICR | 100 | 400 | Hamano et al. (1977) | inchem.org |
| Male reproductive system | rat | 50 | Not specified | Not specified | europa.eu |
| Embryotoxicity (one-generation, females only) | rat | 50 | Not specified | EU RAR (2004) | europa.eu |
| Embryotoxicity (one-generation, males only) | rat | 500 | Not specified | EU RAR (2004) | europa.eu |
| Embryotoxic effects (two-generation, continuous breeding) | rat | Not derived | 52 (males); 80 (females) | NTP (1995; Wine et al., 1997) | europa.eu |
| Delayed preputial separation (developmental) | rat | Not derived | 100 | Not specified | europa.eu |
| Reduced testosterone concentration (fetal) | rat | 30 | 50 | Lehmann et al. (2004) | epa.gov |
| Spermatocyte development reduction (PND 21) and mammary gland changes (adult males) | rat | Not specified | 2 | Not specified | cir-safety.org |
NI = not identified
Exposure Assessment and Risk Characterization
Exposure assessment involves determining the magnitude, frequency, and duration of contact between a population and a chemical substance industrialchemicals.gov.au. For DBP, exposure can occur through various routes, including ingestion, dermal absorption, and inhalation industrialchemicals.gov.au. Sources of exposure can include consumer products, food contact materials, and environmental media wikipedia.orgumweltprobenbank.deeuropa.eu.
Risk characterization is the final step in the risk assessment process, where the results of hazard identification, dose-response assessment, and exposure assessment are integrated to estimate the likelihood and magnitude of adverse effects occurring in a population under specific exposure conditions industrialchemicals.gov.au. This often involves comparing estimated exposure levels to health-based guidance values like RfDs or TDIs, often expressed as a Margin of Safety (MOS) or Hazard Quotient (HQ) researchgate.netnih.gov. An MOS is typically calculated by dividing the NOAEL or LOAEL by the estimated exposure dose, with a value greater than a certain threshold (e.g., 100) indicating a low risk cir-safety.orgnih.gov. A HQ is the ratio of the exposure concentration to a reference value, with a value greater than 1 indicating a potential risk frontiersin.org.
Recent risk evaluations for DBP have preliminarily identified unreasonable risks to human health for workers and consumers under certain conditions of use, as well as unreasonable risk to the environment from specific uses epa.gov. However, unreasonable risk to the general population from any condition of use was not preliminarily identified epa.gov.
Probabilistic Risk Assessment Frameworks
Probabilistic risk assessment (PRA) frameworks are used to explicitly account for variability and uncertainty in risk assessments researchgate.nettandfonline.comtandfonline.comrivm.nlresearchgate.net. Unlike deterministic approaches that use single point estimates, PRA uses probability distributions for input parameters (e.g., exposure levels, toxicity values) to generate a distribution of possible risk outcomes researchgate.nettandfonline.comtandfonline.comresearchgate.net. This provides a more comprehensive picture of the potential risks and the associated uncertainties researchgate.nettandfonline.comtandfonline.com.
PRA for DBP has been explored, particularly in the context of environmental risk assessment in the European Union researchgate.nettandfonline.comtandfonline.comrivm.nlresearchgate.net. These frameworks aim to characterize environmental risk using probabilistic approaches for both exposure and effects assessment researchgate.nettandfonline.com. Studies have shown that PRA can be feasible with relatively little extra effort compared to deterministic calculations and can provide more relevant information for decision-making researchgate.nettandfonline.comtandfonline.com.
Uncertainty Analysis in Risk Quotients
Uncertainty analysis is a crucial component of probabilistic risk assessment researchgate.nettandfonline.comtandfonline.comresearchgate.net. It involves identifying and quantifying the sources of uncertainty in the risk assessment process and evaluating their impact on the final risk estimates researchgate.nettandfonline.comtandfonline.com. For DBP, uncertainties can arise from various factors, including variability in exposure levels among different populations, uncertainties in extrapolating toxicity data from animal studies to humans, and uncertainties in the assessment factors used to derive health-based guidance values researchgate.net.
Sensitivity analysis, a tool used within PRA, helps identify the main sources of uncertainty that contribute most to the variability in the risk quotient researchgate.nettandfonline.comtandfonline.comrivm.nlresearchgate.net. For DBP, sensitivity analysis in probabilistic environmental risk assessments has indicated that the distributions assigned to the assessment factors used in the derivation of Predicted No Effect Concentrations (PNECs) often dominate the total uncertainty, followed by uncertainties in release estimates researchgate.nettandfonline.comtandfonline.comresearchgate.net.
Cumulative Risk Assessment of Phthalates (e.g., Relative Potency Factors)
Cumulative risk assessment (CRA) considers the aggregate risk from exposure to multiple chemicals that act by similar mechanisms chemradar.comnih.govfederalregister.govregulations.govacs.org. Phthalates, including DBP, are often considered together in CRA due to their shared toxicological properties, particularly their effects on the male reproductive system (phthalate syndrome or antiandrogenicity) chemradar.comresearchgate.netnih.govfederalregister.gov.
A common approach in CRA for phthalates is the use of Relative Potency Factors (RPFs) chemradar.comfederalregister.govregulations.govacs.org. RPFs are used to express the toxicity of individual phthalates relative to a selected index chemical, often DBP, for a common endpoint chemradar.comregulations.govacs.org. This allows for the calculation of a "phthalate mixture equivalent dose" by summing the doses of individual phthalates weighted by their respective RPFs chemradar.comacs.org. This cumulative dose can then be compared to the health-based guidance value of the index chemical to assess the combined risk chemradar.comacs.org.
The U.S. EPA has been developing technical support documents to advance the cumulative risk assessment of several phthalates, including DBP, under the Toxic Substances Control Act (TSCA) chemradar.com. This involves joint hazard assessment by calculating RPFs based on shared endpoints, such as fetal testis testosterone levels, using DBP as the index chemical chemradar.com. Cumulative exposure and risk are then assessed, potentially utilizing biomonitoring data and scenario-based analyses chemradar.com. There is ongoing work and discussion regarding the appropriate methodology and data to be used in cumulative risk assessments for phthalates, including the selection of relevant doses and the consideration of other antiandrogenic chemicals researchgate.netnih.govregulations.gov.
Here is a table illustrating the concept of Relative Potency Factors (RPFs) for selected phthalates, using DBP as the index chemical for effects on fetal testis testosterone:
| Phthalate (B1215562) | Relative Potency Factor (RPF) (relative to DBP) | Common Endpoint | Citation |
| DBP | 1 (Index Chemical) | Fetal testis testosterone | chemradar.com |
| DEHP | Not specified in search results | Fetal testis testosterone | chemradar.com |
| BBP | Not specified in search results | Fetal testis testosterone | chemradar.com |
| DIBP | Not specified in search results | Fetal testis testosterone | chemradar.com |
| DCHP | Substantially greater than DBP | Not specified | regulations.gov |
Note: Specific RPF values for DEHP, BBP, and DIBP relative to DBP for fetal testis testosterone were mentioned as being calculated based on a pooled dataset chemradar.com but the numerical values were not explicitly provided in the search snippets. The RPF for DCHP is noted as substantially greater than DBP regulations.gov.
Consideration of Susceptible Populations (e.g., Pregnant Women, Children)
Risk assessments for DBP often place particular emphasis on susceptible populations, such as pregnant women and children, due to their potential for increased exposure or greater biological vulnerability. epa.goveuropa.euresearchgate.net Exposure to DBP during pregnancy may affect the development of the child and can also harm the male and female reproductive systems. ca.gov Children are considered vulnerable due to behaviors like mouthing objects, which can lead to higher exposure from certain products like toys and childcare articles. qima.comepa.gov Additionally, studies suggest that children born to mothers with higher gestational urinary DBP concentrations may exhibit certain behavioral alterations. nih.gov
Research findings highlight the importance of considering cumulative exposure to phthalates, including DBP, as risk estimates based on individual phthalate exposure may not be sufficiently protective of public health. acs.org Some studies in Europe and the US have indicated that a percentage of pregnant women and children may be at increased risk from cumulative phthalate exposure, including DBP. researchgate.netacs.org
International and National Regulatory Policies and Guidelines
Numerous international and national regulatory bodies have implemented policies and guidelines to restrict the use of DBP in various products to minimize potential exposure. nih.govacs.orgqima.com These regulations often target products where exposure is likely, particularly for vulnerable populations.
Significant restrictions have been placed on DBP in consumer products, reflecting concerns about direct human exposure.
Toys and Childcare Articles: Both in the United States and the European Union, there are stringent regulations limiting DBP content in toys and childcare articles. In the US, federal law prohibits the manufacture, sale, or distribution of children's toys and childcare articles containing DBP at levels greater than 0.1% (1000 ppm) in accessible plasticized components. wikipedia.orgca.govcpsc.gov The EU also prohibits DBP in toys and childcare articles above 0.1% by weight, a ban that has been in place permanently since 2007 and expanded to include childcare products that small children can put in their mouths. nih.goveuropa.euqima.com
Food Contact Materials: DBP is also subject to restrictions in food contact materials (FCM). In the European Union, DBP is permitted as a plasticizer in repeated-use FCM for non-fatty foods, but only up to a specific migration limit of 0.3 mg/kg. compliancegate.com The European Food Safety Authority (EFSA) has assessed DBP in food contact materials, considering new scientific evidence and introducing a tolerable daily intake level for a group of phthalates including DBP, taking into account combined exposure. europa.eu
Cosmetics: In the European Union, DBP is listed in Annex II of the Cosmetics Products Regulation, which lists substances prohibited in cosmetic products. compliancegate.com While some countries like the US may not have a formal prohibition on its use in cosmetics, regulations often limit phthalates in FCM. nih.gov
Table 1 summarizes some key regulatory limits for DBP in consumer products in different regions.
| Product Category | Region | Regulatory Limit | Source |
| Toys & Childcare Articles | US | < 0.1% (1000 ppm) in accessible plasticized components | wikipedia.orgcpsc.gov |
| Toys & Childcare Articles | EU | < 0.1% by weight | nih.goveuropa.eu |
| Food Contact Materials | EU (repeated use, non-fatty food) | Migration limit: 0.3 mg/kg | compliancegate.com |
| Cosmetics | EU | Prohibited | compliancegate.com |
Environmental quality standards and risk limits for DBP are established to protect ecosystems from potential harm. These limits are derived using data on ecotoxicology and environmental chemistry, considering endpoints such as survival, growth, and reproduction in organisms. nih.govrivm.nl
In the Netherlands, environmental risk limits (ERLs) have been derived for DBP in various environmental compartments, including surface water, groundwater, soil, and air. rivm.nl These ERLs serve as advisory values for setting Environmental Quality Standards (EQSs). For instance, the resulting ERL in water for DBP has been reported as 10 µg/L. nih.gov The derivation of these limits often aligns with guidelines from frameworks like the Water Framework Directive in the EU. rivm.nl Probabilistic environmental risk assessments are also utilized to account for uncertainty in the risk characterization. researchgate.net
Table 2 presents an example of derived environmental risk limits for DBP in water.
| Environmental Compartment | Risk Limit (µg/L) | Basis | Source |
| Water (ERL) | 10 | Ecotoxicology, environmental chemistry | nih.gov |
It is important to note that environmental risk limits are scientifically derived values that serve as a basis for regulatory standards, which may vary between jurisdictions. rivm.nl
Remediation Technologies for Dibutyl Phthalate Contamination
Biodegradation Approaches
Biodegradation utilizes the metabolic capabilities of microorganisms to transform or break down DBP into less harmful substances. mdpi.comiwaponline.cominternationalscholarsjournals.com This method is often considered environmentally friendly and cost-effective compared to some physical or chemical treatments. mdpi.com
Microbial Degradation by Specific Bacterial Strains (e.g., Acinetobacter baumannii, Pseudomonas sp., Gordonia sp.)
Numerous bacterial strains have demonstrated the ability to degrade DBP, utilizing it as a sole carbon and energy source. mdpi.cominternationalscholarsjournals.comnih.govnih.gov Research has focused on isolating and characterizing these strains and optimizing conditions for their activity. mdpi.cominternationalscholarsjournals.comnih.gov
Acinetobacter baumannii: A newly isolated strain, Acinetobacter baumannii DP-2, has shown significant potential for DBP degradation. mdpi.comresearcher.lifenih.govresearchgate.net Studies have optimized its culture conditions, including inoculation amount, DBP concentration, and NaCl concentration, to enhance degradation efficiency. mdpi.comresearcher.lifenih.govresearchgate.netnih.gov Under optimized conditions (17.14% inoculation, 9.81 mg/L DBP, 5 g/L NaCl), Acinetobacter baumannii DP-2 achieved a DBP degradation rate of up to 85.86%. mdpi.comresearcher.lifenih.govresearchgate.netnih.gov At an initial DBP concentration of 10 mg/L, the degradation rate reached 98.89%. nih.gov The strain can degrade DBP under both aerobic and anaerobic conditions, breaking it down into intermediate metabolites like dimethyl phthalate (B1215562) (DMP), monobutyl phthalate (MBP), phthalic acid (PA), and benzoic acid derivatives. mdpi.comresearcher.lifenih.govresearchgate.netresearchgate.net
Pseudomonas sp.: Various Pseudomonas species have been identified as effective DBP degraders. nih.govresearchgate.netnih.gov Pseudomonas sp. strain YJB6, isolated from contaminated soil, demonstrated complete degradation of 200 mg/L DBP within 3 days under optimal conditions (31.4 °C, pH 7.6, 0.6 OD600 initial inoculation). nih.govresearchgate.net The degradation followed first-order kinetics with half-lives ranging from 0.86 to 1.88 days for DBP concentrations between 50 and 2000 mg/L. nih.govresearchgate.net Intermediate metabolites included butyl-ethyl phthalate (BEP), MBP, PA, and benzoic acid (BA). nih.govresearchgate.net Pseudomonas aeruginosa PS1 has also shown high efficiency, degrading 80-99% of DBP at concentrations from 100 to 1000 mg/L within 72 hours. nih.gov Another strain, Pseudomonas sp. DNB-S1, is reported to utilize two metabolic pathways (protocatechuate and gentisate pathways) for DBP degradation. x-mol.com
Gordonia sp.: Gordonia sp. strains have shown the ability to degrade DBP, even at relatively high concentrations. nih.govtandfonline.comtandfonline.comresearchgate.net Gordonia sp. achieved complete degradation of DBP at concentrations up to 1000 mg/L within 96 hours in batch systems. nih.govtandfonline.comtandfonline.com This strain can utilize DBP as a sole carbon source for growth. tandfonline.com Gordonia phthalatica sp. nov. strain QH-11 has been evaluated for bioremediation in simulated agricultural ecosystems, accelerating DBP degradation in soil and reducing its accumulation in plants. nih.gov
Other bacterial strains, such as Arthrobacter sp., Bacillus sp., Diaphorobacter sp., and Paenarthrobacter sp., have also been reported to degrade DBP. iwaponline.cominternationalscholarsjournals.comresearchgate.netd-nb.info Arthrobacter sp. showed efficient degradation of DBP up to 1000 mg/L, with enhanced efficiency in the presence of the surfactant Tween 80. iwaponline.com Diaphorobacter sp. strain QH-6 completely degraded 500 mg/L of DBP with a half-life of 5.20 hours under optimal conditions (pH 7.0-8.0, 30-35 °C, 150-225 r/min agitation). internationalscholarsjournals.com
Bioremediation in Contaminated Soil
Bioremediation is a promising strategy for treating DBP-contaminated soils, often involving the introduction of specific microorganisms or enhancing the activity of indigenous ones. researchgate.netnih.govscielo.brsci-hub.senih.gov Studies have demonstrated that inoculation with DBP-degrading bacteria can significantly improve the removal rate of DBP in soil. nih.govsci-hub.se For instance, the bacterial consortium B1, composed mainly of Pandoraea sp. and Microbacterium sp., significantly improved DBP removal in contaminated soil. sci-hub.se Acinetobacter baumannii DP-2 also shows potential for DBP degradation in contaminated soils. mdpi.comnih.govresearchgate.net
Bioremediation in soil can be influenced by various factors, including temperature, pH, and the presence of other contaminants. scielo.brepa.gov Aerobic conditions generally favor DBP biodegradation in sediment, with reported half-lives ranging from 2.7 to 46 days depending on the specific conditions. epa.gov Anaerobic conditions can lead to extended half-lives. epa.gov Studies have shown that while some temperature conditions might not be ideal, bioremediation can still be effective. scielo.br The addition of materials like biochar can also enhance the bioremediation of DBP-contaminated soil by regulating the microbial community and improving soil properties. nih.govresearchgate.net
Composting as a Remediation Strategy
Composting is an effective method for the degradation of organic contaminants, including DBP, in solid waste and contaminated soil. teagasc.ienih.govresearchgate.net This process involves controlled degradation of organic matter by microorganisms under aerobic conditions. teagasc.ie Composting has been reported to remove 20%–100% of PAEs, including DBP, in soil. nih.gov The thermophilic phase of composting is particularly important for high biodegradation rates. nih.gov Studies have shown that DBP can be degraded during the composting of agricultural waste, although high concentrations of DBP can reduce bacterial biomass and diversity, potentially delaying organic matter decomposition. researchgate.net The removal of short and medium-chain phthalates occurs during the composting process, and microbial activity can enhance the degradation rates of some phthalates. teagasc.ie
Enzymatic Degradation Pathways
Enzymes produced by microorganisms play a crucial role in the biodegradation of DBP. internationalscholarsjournals.com The initial step in DBP degradation often involves the hydrolysis of ester bonds catalyzed by esterases, leading to the formation of mono-butyl phthalate (MBP) and then phthalic acid (PA). mdpi.comnih.govresearchgate.netd-nb.info These intermediates are subsequently further metabolized through various pathways. mdpi.comnih.govresearchgate.net For instance, Acinetobacter baumannii DP-2 degrades PA to benzoic acid under anaerobic conditions. mdpi.comresearcher.lifenih.govresearchgate.netresearchgate.net Pseudomonas sp. YJB6 metabolizes DBP through de-esterification, β-oxidation, and hydrolysis, with the products potentially entering the Krebs cycle. nih.govresearchgate.net Paenarthrobacter sp. strain Shss utilizes two cellular esterase activities to convert DBP to MBP and then to PA. d-nb.info Research has also identified specific enzymes, such as a hydrolase from A. indicus, that can efficiently hydrolyze DBP. researchgate.net
Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes (AOPs) are chemical treatment methods that involve the generation of highly reactive species, such as hydroxyl radicals (•OH), to degrade organic pollutants like DBP in water. rsc.orgrsc.orgiwaponline.comscholarsportal.inforsc.org AOPs can lead to the mineralization of contaminants, offering an alternative to methods that merely transfer pollutants between phases. marquette.edu
Photocatalytic Oxidation
Photocatalytic oxidation is a type of AOP that uses a photocatalyst, typically a semiconductor material like TiO2, illuminated by UV or visible light to generate reactive species for the degradation of pollutants. rsc.orgrsc.orgmarquette.eduresearchgate.netasme.org This process has been investigated for the removal of DBP from water. rsc.orgrsc.orgresearchgate.netasme.orgmdpi.com
Studies have shown that photocatalytic degradation of DBP using TiO2 can be an efficient process, even at low catalyst concentrations. asme.org The efficiency of photocatalytic oxidation can be influenced by factors such as the light source, catalyst dosage, and pH. asme.orgmdpi.comtandfonline.com For example, UV-A irradiation has been used in conjunction with catalysts like vanadium pentoxide (V2O5) for DBP removal. tandfonline.com The combination of photocatalysis with other processes, such as electrocatalytic oxidation, has also been explored to enhance DBP degradation efficiency. researchgate.nettandfonline.com While photocatalysis is considered efficient and environmentally friendly, its effectiveness can be dependent on the light source and the specific catalyst used. rsc.org
Chemical Oxidation (e.g., Persulfate Activated with Zero-Valent Iron, Ozone)
Chemical oxidation processes, particularly advanced oxidation processes (AOPs), have gained significant attention for the degradation of organic pollutants like DBP researchgate.net. Persulfate (PS), a common oxidant in AOPs, can be activated by various methods, including zero-valent iron (ZVI), to generate reactive species like sulfate (B86663) radicals (SO₄⁻•) and hydroxyl radicals (•OH) researchgate.netmdpi.com. These radicals are potent oxidants capable of degrading DBP researchgate.net.
Studies investigating the reaction pathway and oxidation mechanisms of DBP by persulfate activated with zero-valent iron have shown that the dominant degradation mechanisms can include dealkylation, hydroxylation, decarboxylation, and hydrogen extraction, depending on the pH conditions researchgate.netnih.gov. At pH 3.0 and 7.0, SO₄⁻• and •OH are identified as the primary oxidants, respectively, while at pH 11.0, •OH is the major species responsible for DBP oxidation researchgate.netnih.gov. The transformation of degradation products, such as dimethyl phthalate (DMP), diethyl phthalate (DEP), phthalic anhydride (B1165640), and acetophenone, varies during the reaction process researchgate.netnih.gov. Phthalic anhydride concentration tends to reach a maximum at all tested pH levels researchgate.netnih.gov.
Column experiments comparing ZVI-persulfate and pyrite-persulfate systems for the degradation of PAEs, including DBP, showed that rapid oxidation occurred in the pyrite-persulfate system due to sulfate radical generation mdpi.com. In these experiments, the remaining DBP concentration ranged from 25.0% to 17.2% with the ZVI-persulfate system and 23.2% to 16.0% with the pyrite-persulfate system mdpi.com. The degradation order observed for the tested PAEs was DMP < DBP < DEHP mdpi.com.
Thermal activation is another method used to enhance the reactivity of persulfates, promoting the formation of sulfate radicals mdpi.com. Studies using thermally activated PS for degrading DEP and DBP found that the reaction rate increased with temperature and that lower pH facilitated pollutant degradation mdpi.com.
Adsorption Technologies
Adsorption is a widely used technique for the removal of DBP from water due to its flexibility rsc.org. This method involves the use of adsorbent materials that can bind DBP molecules onto their surface researchgate.net.
Carbon-Based Materials and Molecularly Imprinted Polymers (MIPs)
Carbon-based materials and molecularly imprinted polymers (MIPs) are among the materials explored for DBP adsorption rsc.orgrsc.org. Carbon-based nanomaterials, such as carbon nanotubes (CNTs), have shown potential for removing various PAEs from wastewater iwaponline.com.
Molecularly imprinted polymers (MIPs) are synthetic materials designed with specific recognition sites that mimic the shape, size, and functional groups of a target molecule, such as DBP mdpi.com. This design allows MIPs to selectively adsorb and recognize the target pollutant, enhancing removal efficiency and minimizing interference from other compounds mdpi.com. Surface molecular imprinted polymers based on carboxyl-modified silica (B1680970) nanoparticles have been employed to eliminate DBP from tap water samples iwaponline.com.
Novel magnetic molecularly imprinted polymeric materials, such as Fe₃O₄@MOF@MIP-160, have been developed for the selective extraction of DBP mdpi.com. This material, using DBP as a template, demonstrated significantly higher adsorption capacity for DBP (260 mg·g⁻¹) compared to the non-imprinted polymeric material (111.4 mg·g⁻¹) and the base material (98.5 mg·g⁻¹) mdpi.com. The adsorption process was also found to be rapid, reaching equilibrium in approximately 20 minutes mdpi.com.
Other studies have explored different MIPs for DBP adsorption. Photo-responsive MIPs (PH-ZnO-MIPs) achieved a maximum DBP adsorption of 5.8 mg g⁻¹ under specific irradiation conditions rsc.org. A pH-responsive molecularly imprinted polymer (SR-MIP) synthesized with a DBP template achieved a maximum adsorption capacity of 130.0 mg g⁻¹ at pH 6 rsc.org. Adsorption mechanisms can involve hydrophobic interactions and hydrogen bonding between the adsorbent and DBP rsc.org.
| Adsorbent Material | Template Molecule | Adsorption Capacity (mg g⁻¹) | Conditions | Reference |
| PH-ZnO-MIPs | DBP | 5.8 | 2.5 g L⁻¹, 0.7 h, 440 nm irradiation | rsc.org |
| SR-MIP | DBP | 130.0 | pH 6 | rsc.org |
| Fe₃O₄@MOF@MIP-160 | DBP | 260.2 | Reaching equilibrium in about 20 min | mdpi.com |
| Fe₃O₄@MOF@NIP | N/A | 111.4 | - | mdpi.com |
| Fe₃O₄@MOF | N/A | 98.5 | - | mdpi.com |
| BG600 (Biochar and Graphene) | DBP, DEP, DMP | 25.1 (DBP) | 0.3 g L⁻¹, 48 h | rsc.org |
| Fe₃O₄@A–O | PAEs | 1421.0 (DBP) | 1.0 g L⁻¹, 0.03 h, room temperature | rsc.org |
Emerging Remediation Strategies
The development of more effective remediation technologies for DBP is an urgent priority mdpi.com. Emerging strategies aim to improve the efficiency and sustainability of DBP removal.
Development of Intelligent Treatment Systems
Emerging remediation strategies include the development of intelligent treatment systems rsc.orgnih.gov. These systems involve the autonomous regulation of operational parameters and process conditions based on changes in water quality and treatment requirements rsc.org. The goal is to achieve optimization and automation of the treatment process rsc.org. While the provided search results mention the concept of intelligent control methods in the context of biodegradation nih.gov and the development of intelligent treatment systems as a future prospect rsc.org, detailed research findings specifically on the implementation and performance of such systems for DBP remediation are not extensively described in the provided snippets. The focus appears to be on the potential for autonomous regulation and optimization rsc.org.
Q & A
Basic Research Questions
Q. What are the validated analytical methods for detecting dibutyl phthalate (DBP) in environmental and biological matrices?
- Methodology : Gas chromatography-mass spectrometry (GC-MS) is the gold standard for DBP quantification due to its sensitivity and specificity. For environmental samples (e.g., water, soil), liquid-liquid extraction or solid-phase extraction is recommended, followed by derivatization if necessary. In biological matrices (e.g., serum, urine), enzymatic hydrolysis is often required to release conjugated phthalates. Method validation should include recovery rates (80–120%), limits of detection (LOD < 0.1 µg/L), and cross-calibration with certified reference materials .
Q. How should researchers design in vivo toxicity studies to evaluate DBP’s reproductive effects?
- Methodology : Follow OECD Guideline 443 (Extended One-Generation Reproductive Toxicity Study) with modifications for DBP-specific endpoints. Key parameters include:
- Dose selection : Use NOAEL/LOAEL values from prior studies (e.g., 10–100 mg/kg/day in rodents).
- Exposure windows : Critical developmental stages (e.g., gestational days 7–21 in rats).
- Endpoints : Anogenital distance, testicular histopathology, and hormonal profiling (testosterone, estradiol). Include positive controls (e.g., diethylstilbestrol) and account for litter effects via statistical adjustments .
Q. What protocols ensure safe handling of DBP in laboratory settings?
- Methodology : Implement engineering controls (fume hoods, closed systems) and personal protective equipment (nitrile gloves, chemical goggles). Store DBP in airtight containers away from oxidizers (e.g., nitric acid) to prevent ester hydrolysis. Monitor airborne concentrations using NIOSH Method 5020 (GC-FID) to ensure levels remain below OSHA’s permissible exposure limit (5 mg/m³) .
Q. How can environmental fate models predict DBP’s persistence in aquatic ecosystems?
- Methodology : Use fugacity-based models (e.g., EQC, EPI Suite) to estimate partitioning coefficients (log Kow = 4.7) and biodegradation half-lives (30–60 days in aerobic conditions). Validate models with field data from EPA’s Toxics Release Inventory (TRI), which reports annual DBP releases to water (e.g., 1.2–2.5 metric tons in 2018) .
Advanced Research Questions
Q. How can conflicting data on DBP’s endocrine-disrupting potency be resolved?
- Methodology : Apply systematic review frameworks (e.g., EPA’s TSCA systematic review) to weight evidence by study quality. Prioritize:
- In vitro assays with human nuclear receptors (e.g., PPARγ, ERα) at physiologically relevant concentrations (nM–µM range).
- In vivo data addressing species-specific metabolic differences (e.g., murine vs. human glucuronidation rates).
- Dose-response consistency across endpoints (e.g., anti-androgenic effects at >50 mg/kg/day in rats vs. low-dose effects in zebrafish) .
Q. What computational approaches are effective for cumulative risk assessment of DBP with co-occurring phthalates?
- Methodology : Use probabilistic models (e.g., Monte Carlo simulations) to integrate exposure pathways (diet, inhalation, dermal) and pharmacokinetic interactions. Key steps:
- Hazard Index (HI) : Sum risk quotients for phthalates with shared mechanisms (e.g., DEHP, BBP).
- Benchmark dose (BMD) modeling : Derive point-of-departure values for mixture effects on critical endpoints (e.g., fetal testosterone suppression) .
Q. How can multi-omics data elucidate DBP’s mode of action in ecotoxicology?
- Methodology : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) in model organisms (e.g., Daphnia magna). For example:
- Gene enrichment analysis : Identify pathways like apoptosis (Bcl-2, miR-34) or oxidative stress (SOD, CAT) perturbed by DBP (EC50 = 0.5–2 mg/L).
- Network pharmacology : Map interactions between DBP metabolites (e.g., monobutyl phthalate) and conserved signaling hubs (e.g., NF-κB) .
Q. What strategies improve the reliability of DBP degradation studies in complex matrices?
- Methodology : Optimize advanced oxidation processes (AOPs) using response surface methodology (RSM). Key variables:
- Photocatalysts : Fe(III)/H2O2 systems achieve >90% DBP degradation under UV light (λ = 254 nm).
- Matrix effects : Account for organic matter (e.g., humic acid) via parallel factor analysis (PARAFAC) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
